Samarium(3+);phosphate;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

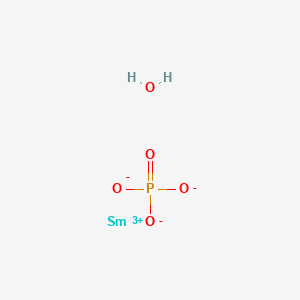

Samarium(3+);phosphate;hydrate, also known as samarium(III) phosphate hydrate, is an inorganic compound with the chemical formula SmPO₄·xH₂O. It is one of the phosphates of samarium, a rare earth element. This compound is typically found in a hydrated form and is known for its thermal and chemical stability .

準備方法

Synthetic Routes and Reaction Conditions

Samarium(III) phosphate hydrate can be synthesized through several methods:

Reaction of Sodium Metaphosphate with Soluble Samarium(III) Salts: This method involves reacting sodium metaphosphate with any soluble samarium(III) salt, such as samarium(III) chloride.

Reaction of Phosphoric Acid with Samarium(III) Chloride: Another method involves reacting phosphoric acid with samarium(III) chloride to produce samarium(III) phosphate.

Reaction of Samarium Chloride with Sodium Phosphate: This method involves mixing samarium chloride with sodium phosphate in a solution, followed by crystallization and purification to obtain samarium(III) phosphate hydrate.

Industrial Production Methods

Industrial production of samarium(III) phosphate hydrate typically involves large-scale reactions of samarium salts with phosphoric acid or sodium phosphate. The resulting product is then purified through crystallization and drying processes to obtain the desired hydrate form .

化学反応の分析

Types of Reactions

Samarium(III) phosphate hydrate undergoes various chemical reactions, including:

Reaction with Sodium Fluoride: At 750°C, samarium(III) phosphate reacts with sodium fluoride to form Na₂SmF₂PO₄.

Thermal Decomposition: Upon heating, samarium(III) phosphate can decompose into its constituent oxides and phosphates.

Common Reagents and Conditions

Sodium Fluoride: Used in reactions to form fluorophosphates.

High Temperatures: Required for thermal decomposition and certain synthesis reactions.

Major Products

Na₂SmF₂PO₄: Formed from the reaction with sodium fluoride.

Samarium Oxides and Phosphates: Formed during thermal decomposition.

科学的研究の応用

Samarium(III) phosphate hydrate has a wide range of applications in scientific research:

Materials Science: Used in the preparation of inorganic compounds and catalysts.

Optical Glass: Employed in the production of optical glass due to its thermal stability.

Corrosion Protection: Utilized for metal surface corrosion protection.

Rubber Reinforcing Agent: Acts as a reinforcing agent in rubber production.

Luminescent Materials: Samarium-based compounds are used in luminescent materials for electronic devices, bio-assays, and liquid lasers.

作用機序

The mechanism of action of samarium(III) phosphate hydrate involves its interaction with other compounds to form stable complexes. In luminescent applications, the samarium ion interacts with organic ligands to enhance emission properties through the antenna effect, where absorbed ultraviolet energy is transferred to the samarium ion, resulting in metal-centered luminescence .

類似化合物との比較

Similar Compounds

Europium(III) Phosphate: Similar in structure and luminescent properties.

Gadolinium(III) Phosphate: Shares similar chemical stability and applications in materials science.

Uniqueness

Samarium(III) phosphate hydrate is unique due to its specific luminescent properties, which make it suitable for applications in electronic devices and bio-assays. Its thermal and chemical stability also distinguishes it from other rare earth phosphates .

生物活性

Samarium(III) phosphate hydrate (SmPO₄·xH₂O) is a compound that has garnered attention for its potential biological applications, particularly in the fields of medicine and materials science. This article explores the biological activity of this compound, focusing on its therapeutic uses, mechanisms of action, and relevant case studies.

- Molecular Formula : SmPO₄·xH₂O

- Molecular Weight : Approximately 245.33 g/mol

- Appearance : Typically appears as a powder.

- Solubility : Soluble in water with varying solubility depending on the hydration state.

1. Radioactive Therapy

One of the most significant applications of samarium(III) phosphate is in radioactive therapy, particularly using samarium-153 (Sm-153). This isotope is used for pain relief in bone metastases due to its beta-emitting properties.

Case Study : A study evaluated the retention of radioactivity in rabbit knee joints after instillation of Sm-153 phosphate. Results indicated complete retention of radioactivity over six days, with minimal systemic absorption, suggesting localized therapeutic effects with reduced side effects .

2. Antitumor Activity

Research has indicated that samarium compounds exhibit antitumor properties. The mechanism involves the induction of apoptosis in cancer cells, potentially through oxidative stress pathways.

Research Findings :

- In vitro studies have shown that samarium(III) phosphate can inhibit the proliferation of various cancer cell lines.

- Mechanistic studies suggest that these effects may be mediated by the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

The biological activity of samarium(III) phosphate can be attributed to several mechanisms:

- Radiation Emission : The beta particles emitted by Sm-153 target rapidly dividing cells, such as cancer cells, while sparing surrounding healthy tissue.

- Oxidative Stress Induction : Samarium ions can induce oxidative stress in cells, which may lead to apoptosis, particularly in tumor cells.

Data Table: Summary of Biological Activities

Case Study 1: Pain Management in Bone Metastases

A clinical study investigated the use of Sm-153 phosphate for treating patients with bone pain due to metastatic cancer. Patients receiving Sm-153 showed significant pain relief compared to controls, with manageable side effects primarily localized to the injection site .

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that samarium(III) phosphate could effectively reduce cell viability in several cancer cell lines. The study focused on mechanisms involving oxidative stress and apoptosis pathways, confirming that higher concentrations resulted in increased cell death rates .

特性

IUPAC Name |

samarium(3+);phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.H2O.Sm/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUBLDXWAJRBHC-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Sm+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O5PSm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。